

# Experimental design for Riluzole in animal models of ALS

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Riluzole |
| Cat. No.:      | B1680632 |

[Get Quote](#)

## Application Notes & Protocols

Topic: Experimental Design for **Riluzole** in Animal Models of Amyotrophic Lateral Sclerosis (ALS)

Audience: Researchers, scientists, and drug development professionals.

## A Guide to Rigorous Preclinical Evaluation of Riluzole in ALS Rodent Models

**Abstract:** **Riluzole** remains a cornerstone therapy for Amyotrophic Lateral Sclerosis (ALS), albeit with modest clinical efficacy. Its journey through preclinical and clinical evaluation has been marked by controversy, particularly concerning its effectiveness in widely used animal models like the SOD1-G93A mouse. This has highlighted critical gaps in translational research and underscores the need for exceptionally rigorous experimental design. This document serves not as a simple recapitulation of historical studies, but as an advanced guide for the senior scientist. It provides a robust framework for designing, executing, and interpreting studies involving **Riluzole** in ALS animal models. We dissect the causality behind methodological choices, from drug formulation to the selection of multimodal endpoints, ensuring that any protocol is a self-validating system for generating reproducible and translatable data.

## Section 1: Scientific Rationale and Preclinical Context

### The Multifaceted Mechanism of Riluzole

**Riluzole**'s neuroprotective effects are thought to be mediated through several mechanisms, primarily centered on the modulation of glutamatergic neurotransmission and neuronal excitability.[\[1\]](#) The prevailing hypothesis is that excessive glutamate in the synaptic cleft leads to overstimulation of motor neurons, a phenomenon known as excitotoxicity, which is a key pathological driver in ALS.[\[2\]](#) [\[3\]](#)

**Riluzole**'s proposed mechanisms of action include:

- Inhibition of Glutamate Release: It is believed to reduce the presynaptic release of glutamate.[\[1\]](#)
- Blockade of Sodium Channels: **Riluzole** preferentially blocks persistent, voltage-gated sodium channels, which can stabilize neuronal membranes and reduce repetitive firing that contributes to excitotoxicity.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Modulation of Postsynaptic Receptors: It may inhibit NMDA and kainate glutamate receptors, further protecting neurons from excitotoxic injury.[\[1\]](#)
- Antioxidant Properties: Some studies suggest **Riluzole** may have a direct antioxidant action, counteracting the effects of reactive oxygen species (ROS).[\[7\]](#)[\[8\]](#)

However, its precise mode of action in ALS remains incompletely understood, and its effects are observed over a wide dose range.[\[9\]](#)[\[10\]](#)

Caption: Proposed mechanisms of action for **Riluzole** in mitigating motor neuron excitotoxicity.

## The SOD1-G93A Mouse Model: A Contentious Workhorse

The transgenic mouse overexpressing a mutant form of human superoxide dismutase 1 (SOD1-G93A) has been the most widely used model in ALS research.[\[11\]](#) These mice develop a progressive motor neuron disease that recapitulates key features of human ALS, including motor neuron loss, muscle atrophy, and paralysis.[\[12\]](#)[\[13\]](#)

Table 1: Key Characteristics of the SOD1-G93A Mouse Model

| Feature       | Description                                                    | Relevance to Riluzole Studies                                                          |
|---------------|----------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Genotype      | <b>High copy number of human SOD1 gene with G93A mutation.</b> | <b>Represents a familial form of ALS, a specific genetic subtype.</b>                  |
| Disease Onset | Typically around 90-100 days of age. <a href="#">[14]</a>      | Crucial for determining the start time of treatment (pre-symptomatic vs. symptomatic). |
| Progression   | Progressive hindlimb weakness, paralysis, and weight loss.     | Allows for longitudinal assessment of motor function and disease milestones.           |
| Lifespan      | Approximately 130-140 days. <a href="#">[14]</a>               | Survival is a primary, unambiguous endpoint.                                           |

| Pathology | Motor neuron degeneration in the spinal cord and brainstem.[\[12\]](#) | Enables post-mortem histological confirmation of therapeutic effects. |

## The Preclinical Controversy: A Case for Methodological Rigor

While **Riluzole** gained FDA approval before the widespread use of ALS mouse models, subsequent preclinical tests have yielded conflicting results.[\[15\]](#) An early study reported that **Riluzole** preserved motor function, especially when initiated early in the disease course.[\[16\]](#) However, more recent, rigorously controlled studies have failed to demonstrate a significant benefit on either lifespan or motor function in SOD1-G93A, TDP-43, or FUS mouse models.[\[15\]](#)[\[17\]](#) These discrepancies are not failures, but rather critical data points that highlight the profound impact of experimental design variables such as genetic background, littermate controls, dosing regimen, and the sensitivity of outcome measures. This history makes **Riluzole** an ideal case study for emphasizing the importance of robust, standardized preclinical trial designs.[\[11\]](#)

## Section 2: Core Principles of Experimental Design

A successful study is built upon a foundation of unassailable logic and control over variables. The goal is to isolate the effect of the therapeutic agent from all other potential confounders.

## Animal Selection and Group Allocation

- Model: The SOD1-G93A mouse on a congenic background (e.g., C57BL/6J) is recommended for consistency.
- Controls: The use of two control groups is essential for data integrity:
  - Vehicle-Treated SOD1-G93A: Littermate transgenic mice receiving the vehicle solution. This group controls for the effects of the disease and the administration procedure.
  - Wild-Type Littermates: Non-transgenic littermates receiving vehicle. This group provides a baseline for normal function and development.
- Randomization: Animals must be randomly assigned to treatment or vehicle groups to prevent selection bias. Stratified randomization based on sex and litter is recommended.
- Blinding: All personnel involved in animal handling, data collection (behavioral, electrophysiological), and analysis must be blinded to the treatment allocation. This is non-negotiable for preventing observer bias.
- Sample Size: Power analysis should be performed based on historical data for the primary outcome measure (e.g., survival or rotarod performance) to determine the minimum number of animals per group required to detect a statistically significant effect.

## Defining Disease Milestones

- Disease Onset: Defined as the first day an animal exhibits a defined motor deficit. For example, the peak body weight or the first of two consecutive failures on a specific rotarod paradigm.[\[13\]](#) A consistent definition is critical.
- Humane Endpoint/End-Stage: Defined as the inability of the mouse to right itself within 30 seconds of being placed on its side. This provides a consistent and ethical endpoint for survival analysis, minimizing animal suffering.



[Click to download full resolution via product page](#)

Caption: A rigorous, blinded workflow for preclinical evaluation of **Riluzole** in ALS mice.

## Section 3: Protocols and Methodologies

### Protocol 3.1: Riluzole Formulation and Administration

The oral route via drinking water is a common, non-invasive method that reduces handling stress. However, it requires careful monitoring of water intake and drug stability.

#### Materials:

- **Riluzole** powder (Sigma-Aldrich or equivalent)
- Dimethyl sulfoxide (DMSO)
- Sterile drinking water
- Amber water bottles

#### Procedure:

- Stock Solution: Prepare a concentrated stock solution of **Riluzole** in DMSO. Causality Note: DMSO is used as a solvent for **Riluzole**, which has poor water solubility.
- Working Solution: Based on the average daily water consumption of mice (approx. 5-7 mL) and their average weight, calculate the volume of stock solution needed to achieve the target dose. A common dose tested is 22 mg/kg.[\[15\]](#)
- Vehicle Control: The vehicle control drinking water should contain the same final concentration of DMSO as the **Riluzole**-treated water.
- Administration:
  - Place the prepared solutions in amber water bottles to protect **Riluzole** from light degradation.
  - Replace the water bottles with freshly prepared solutions 2-3 times per week to ensure drug stability and concentration.
  - Measure water consumption per cage at each change to monitor for any treatment-induced changes in drinking behavior and to confirm drug intake.

Table 2: Example Dosing Calculation (22 mg/kg/day)

| Parameter                 | Value           | Calculation Step      |
|---------------------------|-----------------|-----------------------|
| Average Mouse Weight      | 25 g (0.025 kg) | -                     |
| Target Dose               | 22 mg/kg/day    | -                     |
| Required Daily Dose/Mouse | 0.55 mg         | (0.025 kg * 22 mg/kg) |
| Average Water Intake      | 6 mL/day        | -                     |

| Required Concentration | 0.092 mg/mL | (0.55 mg / 6 mL) |

## Protocol 3.2: Monitoring Functional Outcomes

A battery of behavioral tests should be employed to provide a comprehensive picture of motor function.[18] All tests must be performed consistently at the same time of day.

Table 3: Example Schedule of Assessments

| Age (Days) | Body Weight | Rotarod   | Grip Strength | Gait Analysis | Electrophysiology |
|------------|-------------|-----------|---------------|---------------|-------------------|
| 60-80      | 3x / week   | 1x / week | 1x / week     | Baseline      | Baseline          |
| 81-110     | 3x / week   | 2x / week | 1x / week     | 1x / 2 weeks  | 1x / 2 weeks      |

| >110 | Daily | 2x / week | 1x / week | - | 1x / 2 weeks |

### A. Rotarod Test:

- Purpose: Assesses motor coordination and balance. It is highly sensitive for detecting disease onset.[13][19]
- Procedure: Place the mouse on an accelerating rotating rod (e.g., 4-40 RPM over 5 minutes). Record the latency to fall. Perform three trials per session and average the results.

### B. Grip Strength Test:

- Purpose: Measures forelimb and/or hindlimb muscle strength.

- Procedure: Allow the mouse to grasp a wire grid connected to a force gauge. Gently pull the mouse away from the grid until it releases its grip. Record the peak force generated.

#### C. Gait Analysis:

- Purpose: Quantitatively assesses walking patterns for subtle changes in stride length and coordination.[\[15\]](#)
- Procedure: Use a system like the CatWalk XT (Noldus) where mice walk across an illuminated glass plate. The paw prints are recorded by a high-speed camera, allowing for detailed analysis of various gait parameters.

## Protocol 3.3: Electrophysiological Assessment

Electrophysiology provides an objective, quantitative measure of neuromuscular integrity, bridging the gap between behavior and underlying pathology.[\[20\]](#)[\[21\]](#)

- Purpose: To measure the compound muscle action potential (CMAP), which reflects the number of viable motor units innervating a muscle. A decline in CMAP amplitude is a direct correlate of neuromuscular degeneration.[\[20\]](#)[\[22\]](#)
- Procedure (Anesthetized Mice):
  - Place stimulating electrodes to activate the sciatic nerve.
  - Place recording electrodes over the gastrocnemius muscle.
  - Deliver a supramaximal stimulus to the nerve and record the resulting CMAP from the muscle.
  - Analyze the amplitude and latency of the CMAP waveform. This should be performed longitudinally to track disease progression.[\[23\]](#)

## Protocol 3.4: Endpoint Histological Analysis

Post-mortem tissue analysis is the definitive method for quantifying the structural impact of a therapy on the nervous system.[\[24\]](#)

- Purpose: To quantify the number of surviving motor neurons in the lumbar spinal cord, the region most affected in the SOD1-G93A model.

- Procedure:
  - At the study endpoint, perfuse the mouse with saline followed by 4% paraformaldehyde (PFA).
  - Dissect the lumbar region of the spinal cord.
  - Post-fix the tissue in PFA, then cryoprotect in a sucrose solution.
  - Section the spinal cord on a cryostat or vibratome (e.g., 30  $\mu$ m sections).
  - Perform Nissl staining (e.g., with Cresyl Violet) to visualize neuronal cell bodies.[\[25\]](#)
  - Using stereological principles (e.g., the optical fractionator method), perform unbiased counting of large, healthy-appearing motor neurons in the ventral horn of serial sections.[\[25\]](#) This provides a robust, quantitative measure of neuroprotection.

## Section 4: Data Analysis and Interpretation

- Survival Analysis: Use Kaplan-Meier curves to plot survival data, and analyze for statistical significance using the Log-rank (Mantel-Cox) test.
- Longitudinal Data (Behavioral, Electrophysiology): Analyze data from repeated measures (e.g., body weight, rotarod latency, CMAP amplitude) using a two-way repeated measures ANOVA, with treatment and time as factors.
- Endpoint Data (Histology): Analyze motor neuron counts using a one-way ANOVA or an appropriate t-test.
- Interpretation: Results must be interpreted cautiously. A lack of effect in a robustly designed study is a significant finding and contributes valuable knowledge, potentially preventing costly and futile clinical trials.[\[15\]](#) Conversely, a positive effect must be reproducible and supported by multiple, complementary outcome measures.

## Section 5: Conclusion

The history of **Riluzole** in preclinical ALS models serves as a powerful lesson in the importance of methodological rigor. Its inconsistent efficacy in animal models, despite its approved status for human use, highlights the translational challenges in ALS research. By adhering to the principles of randomization, blinding, a priori definition of endpoints, and the use of multimodal assessments

(behavioral, electrophysiological, and histological), researchers can generate data that is both reliable and translatable. This comprehensive approach ensures that preclinical studies, whether for **Riluzole** or novel compounds, provide a true and accurate assessment of therapeutic potential.

## References

- Bolognesi, M. L., et al. (2019). **Riluzole** Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. ResearchGate. Available at: <https://www.researchgate.net>.
- Rutkove, S. B., et al. (2013). Electrophysiologic biomarkers for assessing disease progression and the effect of **riluzole** in SOD1 G93A ALS mice. PubMed. Available at: <https://pubmed.ncbi.nlm.nih.gov/23744654/>
- Hogg, M. C., et al. (2019). **Riluzole** does not improve lifespan or motor function in three ALS mouse models. Royal College of Surgeons in Ireland - Figshare. Available at: [https://rcsi.figshare.com/articles/journal\\_contribution/Item\\_-Riluzole\\_does\\_not\\_improve\\_lifespan\\_or\\_motor\\_function\\_in\\_three\\_ALS\\_mouse\\_models/9716309](https://rcsi.figshare.com/articles/journal_contribution/Item_-Riluzole_does_not_improve_lifespan_or_motor_function_in_three_ALS_mouse_models/9716309)
- Gurney, M. E., et al. (1998). **Riluzole** preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis. Neurology. Available at: <https://pubmed.ncbi.nlm.nih.gov/9443458/>
- Hogg, M. C., et al. (2018). **Riluzole** does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. Available at: <https://pubmed.ncbi.nlm.nih.gov/29221425/>
- Biospective. (2024). ALS Mouse Models & Spinal Motor Neurons. Available at: <https://www.biospective.com/als-mouse-models-spinal-motor-neurons/>
- Nagpal, D., et al. (2025). Drug Delivery Options for **Riluzole** in the Treatment of Amyotrophic Lateral Sclerosis. Preprints.org. Available at: <https://www.preprints.org/manuscript/202410.0210/v1>
- Fang, T., et al. (2020). Real-world evidence of **riluzole** effectiveness in treating amyotrophic lateral sclerosis. Taylor & Francis Online. Available at: <https://www.tandfonline.com/doi/full/10.1080/21678421.2020.1772580>
- Bellingham, M. C. (2011). A Review of the Neural Mechanisms of Action and Clinical Efficiency of **Riluzole** in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? PubMed Central. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3052437/>
- Ludolph, A., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Amyotrophic Lateral Sclerosis. Available at: <https://www.tandfonline.com/doi/abs/10.1080/17482960701292837>
- Carrì, M. T., et al. (2018). **Riluzole** Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience. Available at: <https://www.cpn.or.kr/journal/view.html?doi=10.9758/cpn.2018.16.3.239>

- Thakkar, R., et al. (2018). Rational design and development of a stable liquid formulation of **riluzole** and its pharmacokinetic evaluation after oral and IV administrations in rats. PubMed. Available at: <https://pubmed.ncbi.nlm.nih.gov/30172948/>
- Ren, Y., et al. (2024). A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research. PubMed Central. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11393746/>
- Zheng, Y., et al. (2024). Behavioral Paradigms in Rodent Models of Amyotrophic Lateral Sclerosis. Medical Research Archives. Available at: <https://esmed.org/MRA/mra/article/view/4215>
- Sasaguri, H., et al. (2019). Histopathological changes of the spinal cord and motor neuron dynamics in SOD1 Tg mice. Journal of Toxicologic Pathology. Available at: [https://www.jstage.jst.go.jp/article/tox/32/3/32\\_2019-0010/\\_article](https://www.jstage.jst.go.jp/article/tox/32/3/32_2019-0010/_article)
- Rutkove, S. B., et al. (2013). Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of **Riluzole** in SOD1 G93A ALS Mice. PLOS One. Available at: <https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0065976>
- Kariya, S., et al. (2016). Histological analysis of motor neuron loss and muscle atrophy in ALS mice. ResearchGate. Available at: [https://www.researchgate.net/figure/Histological-analysis-of-motor-neuron-loss-and-muscle-atrophy-in-ALS-mice-A-B-C-D-E\\_fig3\\_299596394](https://www.researchgate.net/figure/Histological-analysis-of-motor-neuron-loss-and-muscle-atrophy-in-ALS-mice-A-B-C-D-E_fig3_299596394)
- Weydt, P., et al. (2010). Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS). PubMed. Available at: <https://pubmed.ncbi.nlm.nih.gov/21072464/>
- Wikipedia. (n.d.). **Riluzole**. Available at: <https://en.wikipedia.org/wiki/Riluzole>
- Smith, K. S., et al. (2021). Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology. PubMed Central. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576020/>
- Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of **riluzole** in treating amyotrophic lateral sclerosis: what have we learned in the last decade? PubMed. Available at: <https://pubmed.ncbi.nlm.nih.gov/21308323/>
- Ren, Y., et al. (2024). A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research. PubMed. Available at: <https://pubmed.ncbi.nlm.nih.gov/39280794/>
- Kariya, S., et al. (2016). Histological analysis of motor neuron loss and muscle atrophy in ALS mice. PLOS One. Available at: <https://journals.plos.org/plosone/article/figure?id=10.1371/journal.pone.0153399.g003>
- Zheng, Y., et al. (2024). Behavioral Paradigms in Rodent Models of Amyotrophic Lateral Sclerosis. ResearchGate. Available at: <https://www.researchgate.net/>
- MND Australia. (2022). Motor Neurone Disease Factsheet: **Riluzole**. Available at: <https://mndaustralia.org.au/wp-content/uploads/2022/05/220519-riluzole-factsheet-1.pdf>
- Satkunendrarajah, K., et al. (2016). Delayed Post-Injury Administration of **Riluzole** Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury. PubMed Central.

Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5033454/>

- Miana-Mena, F. J., et al. (2005). Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis. PubMed Central. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1762410/>
- U.S. Food and Drug Administration. (2009). Rilutek (**riluzole**) Label. Available at: <https://www.accessdata.fda.gov>.
- ALS News Today. (2023). Rilutek (**Riluzole**) for ALS. Available at: <https://alsnewstoday.com/rilutek-riluzole/>
- Patsnap. (2024). What is the mechanism of **Riluzole**? Available at: <https://www.patsnap.com>.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 2. mndaustralia.org.au [mndaustralia.org.au]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Riluzole - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpn.or.kr [cpn.or.kr]
- 9. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Histopathological changes of the spinal cord and motor neuron dynamics in SOD1 Tg mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Riluzole preserves motor function in a transgenic model of familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophysiologic Biomarkers for Assessing Disease Progression and the Effect of Riluzole in SOD1 G93A ALS Mice | PLOS One [journals.plos.org]
- 18. esmed.org [esmed.org]
- 19. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biospective.com [biospective.com]
- 21. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comprehensive review of electrophysiological techniques in amyotrophic lateral sclerosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Item - Histological analysis of motor neuron loss and muscle atrophy in ALS mice. - Public Library of Science - Figshare [plos.figshare.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Experimental design for Riluzole in animal models of ALS]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680632#experimental-design-for-riluzole-in-animal-models-of-als>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)